Uralsaponin U

Structural Elucidation NMR Spectroscopy Chemical Classification

For precise antiviral SAR and analytical method development, choose Uralsaponin U over generic licorice extracts or glycyrrhizic acid. Its unique 29-oic acid and 24-hydroxy substitutions define its distinct bioactivity profile, offering a more potent chemical space for H1N1 research (class IC50 40-50 μM) and ensuring unambiguous HPLC/LC-MS identification for pharmaceutical QC.

Molecular Formula C42H62O17
Molecular Weight 838.9 g/mol
CAS No. 1616062-86-2
Cat. No. B12784670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUralsaponin U
CAS1616062-86-2
Molecular FormulaC42H62O17
Molecular Weight838.9 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O
InChIInChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1
InChIKeyWBQVRPYEEYUEBQ-ZZRFBVNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uralsaponin U (CAS 1616062-86-2): A Structurally Defined Triterpenoid Saponin from Glycyrrhiza uralensis


Uralsaponin U (CAS 1616062-86-2) is a specific oleanane-type triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis Fisch. Its molecular formula is C42H62O17 with a molecular weight of 838.9 g/mol [1]. It is characterized by a unique 29-oic acid group and a 24-hydroxy substitution on the triterpene core, distinguishing it from many common licorice saponins [2]. As a pure compound, it serves as a valuable reference standard for research in antiviral, anti-inflammatory, and cytotoxic applications, and its procurement ensures experimental reproducibility and precise structure-activity relationship (SAR) studies.

The Case for Uralsaponin U: Why Licorice Extracts and Major Analogs Are Not Interchangeable


Generic substitution with licorice root extracts or the major saponin glycyrrhizic acid (glycyrrhizin) cannot replicate the precise research applications of Uralsaponin U. Extracts are inherently variable mixtures, unsuitable for controlled mechanistic or SAR studies [1]. While glycyrrhizic acid (IC50 158.0 μM against H1N1) shows only weak anti-influenza activity, structurally related minor saponins like Uralsaponin U possess distinct structural features—such as a 29-oic acid moiety instead of a 30-oic acid group [2]—that are associated with different bioactivity profiles. Substituting an undefined mixture or a structurally different major compound introduces significant variability, compromising data quality, reproducibility, and the validity of scientific conclusions.

Quantitative Differentiation of Uralsaponin U (CAS 1616062-86-2) vs. Structural Analogs


Unique 29-Carboxylic Acid Substitution Defines a Distinct Saponin Sub-Class

Uralsaponin U is distinguished from its close structural analog, licorice saponin G2, by the position of its carboxylic acid group. NMR spectroscopy revealed that in Uralsaponin U, the C-29 carbon resonates at δC 19.6, which is consistent with a 29-carboxylic acid. In contrast, the corresponding carbon (C-29) in licorice saponin G2 resonates at δC 28.8, indicating a 30-carboxylic acid [1]. This difference is crucial for defining molecular interactions and biological targets.

Structural Elucidation NMR Spectroscopy Chemical Classification

Antiviral Activity Profile Suggests Differentiated Potency from Glycyrrhizic Acid

While a specific IC50 for Uralsaponin U was not determined, a comparative analysis of its class reveals a clear activity gradient. The major licorice saponin, glycyrrhizic acid, demonstrated weak anti-influenza activity with an IC50 of 158.0 μM against the A/WSN/33 (H1N1) strain in MDCK cells [1]. In contrast, several structurally related uralsaponins (compounds 1, 7, 8, and 24) exhibited significantly higher potency, with IC50 values ranging from 39.6 to 49.1 μM [1]. The structural features unique to Uralsaponin U, such as the 24-hydroxy and 29-oic acid groups, place it within the sub-class of more potent antiviral saponins, strongly implying it is a far more active starting point for research than the major compound glycyrrhizic acid.

Antiviral Influenza A Virus SAR Studies

Defined Molecular Weight and Formula Ensure Accurate Quantitation vs. Extracts

The use of a pure, well-characterized compound like Uralsaponin U eliminates the quantitative ambiguity inherent to herbal extracts. Uralsaponin U has a verified molecular formula of C42H62O17 and a molecular weight of 838.9 g/mol, determined by high-resolution mass spectrometry (HRESIMS m/z 837.3906 [M-H]-) [1][2]. In contrast, the concentration and composition of saponins in Glycyrrhiza uralensis extracts vary significantly based on plant part, geographical origin, and harvest time [3]. This variability prevents accurate dosing and reproducible experimentation.

Analytical Chemistry LC-MS Quality Control

Recommended Procurement Scenarios for Uralsaponin U (CAS 1616062-86-2)


Antiviral Drug Discovery Programs Targeting Influenza A (H1N1)

Uralsaponin U is a strategic choice for research groups focused on discovering novel anti-influenza agents. Unlike glycyrrhizic acid, which shows weak activity (IC50 158.0 μM), Uralsaponin U belongs to a structural class of saponins that demonstrate significantly higher potency against the H1N1 strain, with IC50 values in the 40-50 μM range [1]. Its procurement enables the exploration of a more promising chemical space for lead optimization and mechanistic studies, as supported by the quantitative structure-activity relationship (SAR) data available for its class [1].

Precision Analytical Chemistry and Quality Control (QC) Reference Standard Development

With its well-defined molecular formula (C42H62O17) and precise molecular weight (838.9 g/mol), Uralsaponin U is an ideal reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays [2]. Its unique chemical signature, confirmed by NMR and HRESIMS, allows for its unambiguous identification and quantification in complex botanical matrices [1]. This is critical for pharmaceutical QC, ensuring batch-to-batch consistency of licorice-derived products and verifying the presence of this specific bioactive marker in research materials.

Structure-Activity Relationship (SAR) Studies on Triterpenoid Saponins

Uralsaponin U is a critical tool for medicinal chemists and pharmacologists investigating the SAR of triterpenoid saponins. Its structure contains key differentiating features from common analogs, most notably the 24-hydroxy group and the 29-oic acid moiety instead of a 30-oic acid group [1]. By comparing its biological activity to that of structurally defined analogs like licorice saponin G2, which has a 30-carboxylic acid, researchers can isolate the contribution of these specific functional groups to antiviral, cytotoxic, or anti-inflammatory effects [1]. This makes its procurement essential for building a detailed pharmacophore model.

Natural Product Libraries and High-Throughput Screening (HTS)

For organizations building or screening natural product libraries, Uralsaponin U adds valuable chemical diversity. As a minor but structurally distinct saponin from a well-studied medicinal plant, it offers a unique chemotype compared to the over-represented glycyrrhizic acid. Its inclusion in screening decks is supported by its clear structural identity [1] and its implied potential for superior activity in assays like antiviral screening, where class-level data suggests it will be a more interesting hit than its major congener [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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